Bromoacetamido-PEG5-DOTA

Description

Properties

Molecular Formula |

C30H55BrN6O13 |

|---|---|

Molecular Weight |

787.7 g/mol |

IUPAC Name |

2-[4-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C30H55BrN6O13/c31-21-26(38)32-1-11-46-13-15-48-17-19-50-20-18-49-16-14-47-12-2-33-27(39)22-34-3-5-35(23-28(40)41)7-9-37(25-30(44)45)10-8-36(6-4-34)24-29(42)43/h1-25H2,(H,32,38)(H,33,39)(H,40,41)(H,42,43)(H,44,45) |

InChI Key |

XWMVMZLIYSCGHG-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bromoacetamido-PEG5-DOTA |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Bromoacetamido-PEG5-DOTA: A Versatile Linker for Targeted Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Abstract

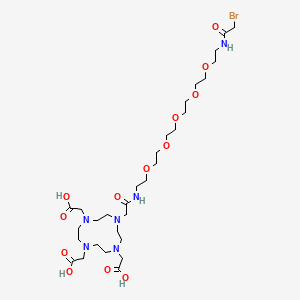

Bromoacetamido-PEG5-DOTA is a heterobifunctional linker that has emerged as a critical tool in the development of targeted radiopharmaceuticals and other bioconjugates. Its unique tripartite structure, consisting of a thiol-reactive bromoacetamide group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a robust metal chelating agent (DOTA), offers a powerful platform for the precise delivery of diagnostic and therapeutic agents. This guide provides a comprehensive overview of the core properties, applications, and methodologies associated with this compound, enabling researchers to effectively harness its potential in their drug development endeavors.

Core Concepts and Chemical Properties

This compound is a molecule meticulously designed for bioconjugation, featuring three key functional domains:

-

Bromoacetamide Group: This functional group provides a reactive site for the covalent attachment of the linker to biomolecules containing free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins and peptides. The bromoacetyl group reacts with thiols via a nucleophilic substitution reaction to form a stable thioether bond.[1]

-

PEG5 Spacer: The polyethylene glycol (PEG) spacer, consisting of five repeating ethylene (B1197577) glycol units, imparts several advantageous properties. It increases the hydrophilicity and solubility of the conjugate in aqueous media, which is often crucial for in vivo applications.[2] Furthermore, the PEG linker can improve the pharmacokinetic profile of the conjugated biomolecule by increasing its hydrodynamic volume, potentially reducing renal clearance and extending its circulation half-life.[3]

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) Chelator: DOTA is a highly efficient and versatile chelating agent known for its ability to form stable complexes with a variety of metal ions.[3] This makes it an ideal moiety for radiolabeling with medically relevant radionuclides, such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₀H₅₅BrN₆O₁₃ | [2] |

| Molecular Weight | 787.7 g/mol | [2][6] |

| CAS Number | 2353410-19-0 | [2][7] |

| Purity | Typically ≥95% or ≥98% | [2][6] |

| Solubility | Soluble in water, DMSO, and DMF | [2] |

| Storage Conditions | -20°C | [2][6] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound: bioconjugation to a thiol-containing biomolecule and subsequent radiolabeling.

Bioconjugation of a Thiol-Containing Protein with this compound

This protocol outlines a general procedure for the conjugation of a protein (e.g., an antibody or antibody fragment) containing a free cysteine residue with this compound.

Materials:

-

Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (optional, e.g., dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP))

-

Reaction buffer: Phosphate buffer (50-100 mM), Tris buffer, or HEPES buffer, pH 7.0-7.5

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Protein Preparation:

-

If the protein's disulfide bonds need to be reduced to expose free thiols, incubate the protein with a 10-fold molar excess of a reducing agent like DTT or TCEP.[8]

-

If DTT is used, it must be removed by dialysis or desalting column before proceeding, as it will compete for the bromoacetamide reagent. TCEP generally does not require removal before conjugation with iodoacetamides or bromoacetamides.[8]

-

The final protein concentration should be in the range of 50-100 µM in the chosen reaction buffer.[8]

-

-

This compound Solution Preparation:

-

Immediately before use, prepare a stock solution of this compound in DMSO or DMF at a concentration of 1-10 mM.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[8]

-

Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[8]

-

To minimize the oxidation of free thiols, it is advisable to perform the reaction in a deoxygenated environment (e.g., under an inert atmosphere of nitrogen or argon).[8]

-

-

Purification of the Conjugate:

-

Remove the unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Characterize the resulting DOTA-PEG5-conjugated protein using techniques such as mass spectrometry to confirm the conjugation and determine the linker-to-protein ratio.

-

Radiolabeling of DOTA-PEG5-Conjugated Biomolecule with Gallium-68 (⁶⁸Ga)

This protocol describes the radiolabeling of the DOTA-functionalized biomolecule with ⁶⁸Ga for PET imaging applications.

Materials:

-

DOTA-PEG5-conjugated biomolecule

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate (B1210297) buffer (1 M, pH 4.0-4.5)

-

Cation-exchange cartridge (e.g., SCX)

-

5 M NaCl solution (acidified)

-

Sterile water for injection

-

Reaction vial (metal-free)

-

Heating block

-

Quality control system (e.g., radio-TLC or radio-HPLC)

Procedure:

-

Elution and Purification of ⁶⁸Ga:

-

Radiolabeling Reaction:

-

Purification of the Radiolabeled Conjugate:

-

After incubation, the reaction mixture can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical yield should typically be >95%.[12]

-

Radiolabeling of DOTA-PEG5-Conjugated Biomolecule with Lutetium-177 (¹⁷⁷Lu)

This protocol details the radiolabeling of the DOTA-functionalized biomolecule with ¹⁷⁷Lu for targeted radionuclide therapy.

Materials:

-

DOTA-PEG5-conjugated biomolecule

-

¹⁷⁷LuCl₃ solution

-

Sodium acetate buffer (0.5 M, pH 5.0-5.5)

-

Sterile water for injection

-

Reaction vial (metal-free)

-

Heating block

-

Quality control system (e.g., radio-TLC or radio-HPLC)

Procedure:

-

Radiolabeling Reaction:

-

Quality Control:

-

Determine the radiochemical purity of the ¹⁷⁷Lu-labeled conjugate using radio-TLC or radio-HPLC. A radiochemical yield of >99% is often achievable.[13]

-

Applications and Mechanisms of Action

The primary application of this compound is in the construction of targeted radiopharmaceuticals for both diagnostic imaging and therapy.[3] By conjugating this linker to a targeting moiety, such as a monoclonal antibody or a peptide that specifically binds to a receptor overexpressed on cancer cells, a highly targeted agent can be created.

Targeted Radionuclide Therapy

When chelated with a therapeutic radionuclide like ¹⁷⁷Lu, the resulting radiopharmaceutical can be administered systemically. The targeting molecule guides the radiopharmaceutical to the tumor site, where the emitted beta particles can induce DNA damage and subsequent cell death in the cancer cells, while minimizing damage to surrounding healthy tissues.[15]

Positron Emission Tomography (PET) Imaging

For diagnostic purposes, the DOTA moiety can be chelated with a positron-emitting radionuclide such as ⁶⁸Ga. The resulting PET tracer allows for the non-invasive visualization and quantification of the target receptor expression in vivo, which can be used for patient selection, treatment planning, and monitoring the response to therapy.[16]

Visualizations

Experimental Workflow

References

- 1. openmedscience.com [openmedscience.com]

- 2. Bromoacetamido-PEG-DOTA | AxisPharm [axispharm.com]

- 3. Targeting Cancer Cells With Radiopharmaceuticals | Dana-Farber Cancer Institute [dana-farber.org]

- 4. youtube.com [youtube.com]

- 5. Advances in radiopharmaceuticals for cancer radiotheranostics: CCK2R targeting as a paradigm for translational innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. graphviz.org [graphviz.org]

- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Stability and Biodistribution of Thiol-Functionalized and (177)Lu-Labeled Metal Chelating Polymers Bound to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nucleusrad.com [nucleusrad.com]

- 11. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The use of radiopharmaceuticals in targeted cancer therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (68)Ga-labeled DOTA-peptides and (68)Ga-labeled radiopharmaceuticals for positron emission tomography: current status of research, clinical applications, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bromoacetamido-PEG5-DOTA: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG5-DOTA is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and medical imaging. This molecule incorporates three key functional components: a bromoacetamide group, a polyethylene (B3416737) glycol (PEG) spacer, and a DOTA chelator. This unique combination of features allows for the covalent attachment of the linker to biomolecules, enhancement of solubility and pharmacokinetic properties, and the chelation of metal ions for imaging or therapeutic purposes. This technical guide provides a comprehensive overview of the structure, properties, and common applications of this compound, including detailed experimental protocols and visualizations to aid in its practical implementation.

Structure and Physicochemical Properties

This compound is comprised of three distinct moieties, each contributing to its overall functionality:

-

Bromoacetamide Group: This functional group is highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins and peptides. The bromide ion is an excellent leaving group, facilitating a stable thioether bond formation under specific pH conditions.[1][2] This thiol-reactivity allows for the site-specific conjugation of the linker to biomolecules.

-

PEG5 Spacer: The polyethylene glycol spacer consists of five repeating ethylene (B1197577) glycol units. This hydrophilic chain increases the overall water solubility of the molecule and any conjugate it is a part of.[3][4] The PEG spacer also provides flexibility and reduces steric hindrance, which can be beneficial for maintaining the biological activity of the conjugated biomolecule. Furthermore, PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutics by increasing their hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.[5][6]

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) Chelator: DOTA is a macrocyclic ligand renowned for its ability to form highly stable complexes with a variety of metal ions, including radionuclides used in medical imaging (e.g., ⁶⁴Cu for Positron Emission Tomography - PET) and therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y).[7][8][9] The stable chelation is crucial to prevent the release of the metal ion in vivo, which could lead to off-target toxicity.

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 2353410-19-0 | [4] |

| Molecular Formula | C₃₀H₅₅BrN₆O₁₃ | [4] |

| Molecular Weight | ~787.7 g/mol | [4] |

| Purity (Typical) | ≥95% | [10] |

| Solubility | Soluble in water, DMSO, and DMF | [4] |

| Storage Conditions | -20°C, protected from moisture | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Bioconjugation to Thiol-Containing Biomolecules (e.g., Peptides, Antibodies)

This protocol outlines the general steps for conjugating this compound to a cysteine-containing protein or peptide.

Materials:

-

Thiol-containing biomolecule (e.g., cysteine-engineered antibody, peptide)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 7.2-8.0. A slightly alkaline pH facilitates the deprotonation of the thiol group to the more reactive thiolate anion.[3][11]

-

Reducing agent (optional, for antibodies with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching reagent: N-acetylcysteine or L-cysteine

-

Purification system: Size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

-

Biomolecule Preparation:

-

If the biomolecule has existing disulfide bonds that need to be reduced to generate free thiols, dissolve it in the reaction buffer and add a 5- to 20-fold molar excess of a reducing agent like TCEP.

-

Incubate at room temperature for 1-2 hours.

-

Remove the excess reducing agent using a desalting column or dialysis, as it can react with the bromoacetamide group.

-

-

Conjugation Reaction:

-

Dissolve the thiol-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Dissolve this compound in a compatible solvent (e.g., DMSO or the reaction buffer) to prepare a stock solution.

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the biomolecule solution. The optimal molar ratio should be determined empirically for each specific biomolecule.

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing and protected from light.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent with a free thiol group, such as N-acetylcysteine or L-cysteine, at a concentration significantly higher than the initial concentration of this compound.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the resulting conjugate from excess unreacted linker and quenching reagent using size-exclusion chromatography (SEC) for larger biomolecules like antibodies.[10][12] For smaller peptides, RP-HPLC may be more suitable.

-

Monitor the elution profile using UV absorbance at 280 nm (for proteins) and collect the fractions corresponding to the conjugated product.

-

-

Characterization:

Radiolabeling of DOTA-Conjugates with Metal Ions (e.g., ⁶⁴Cu)

This protocol describes a general method for radiolabeling the DOTA moiety of the purified conjugate with a radionuclide like Copper-64.

Materials:

-

Purified DOTA-conjugated biomolecule

-

⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297), pH 5.5-6.5)

-

Labeling Buffer: Ammonium acetate or sodium acetate buffer, pH 5.5-6.5

-

Quenching solution: 50 mM EDTA or DTPA solution

-

Purification system: Size-exclusion chromatography (e.g., PD-10 desalting column)

-

Radio-TLC or radio-HPLC for quality control

Procedure:

-

Radiolabeling Reaction:

-

In a sterile, metal-free microcentrifuge tube, combine the purified DOTA-conjugated biomolecule with the labeling buffer.

-

Add the desired amount of ⁶⁴CuCl₂ solution. The amount will depend on the desired specific activity.

-

Incubate the reaction mixture at 37-42°C for 30-60 minutes with gentle shaking. Higher temperatures may be required for other metal ions but should be compatible with the stability of the biomolecule.

-

-

Quality Control:

-

Determine the radiolabeling efficiency using instant thin-layer chromatography (iTLC) or radio-HPLC. A high radiochemical purity (>95%) is typically desired.

-

-

Purification of the Radiolabeled Conjugate:

-

If necessary, purify the radiolabeled conjugate from unincorporated radionuclide by passing the reaction mixture through a size-exclusion column (e.g., a PD-10 column).[7]

-

Elute the product with sterile saline or PBS.

-

-

Final Formulation:

-

The purified radiolabeled conjugate can be formulated in a physiologically compatible buffer for in vitro or in vivo studies.

-

Visualizations

The following diagrams illustrate the structure, experimental workflow, and a conceptual signaling pathway related to the application of this compound conjugates.

Caption: Molecular components of this compound.

Caption: Experimental workflow for bioconjugation and radiolabeling.

Caption: Conceptual pathway of targeted delivery and imaging.

Applications

The unique structural features of this compound make it a versatile tool in several research and development areas:

-

Targeted Drug Delivery: By conjugating this linker to a targeting ligand (e.g., an antibody or peptide), a therapeutic agent chelated to the DOTA moiety can be specifically delivered to target cells, such as cancer cells. This approach can enhance therapeutic efficacy while minimizing off-target toxicity.[11]

-

Medical Imaging: When chelated with a positron-emitting radionuclide like ⁶⁴Cu, the resulting bioconjugate can be used as a probe for PET imaging.[7][8] This enables non-invasive visualization and quantification of target expression in vivo, aiding in disease diagnosis, staging, and monitoring treatment response.

-

Theranostics: The DOTA chelator can bind both diagnostic (e.g., ⁶⁴Cu, ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) radionuclides. This dual functionality allows for the development of "theranostic" agents, where the same molecular construct can be used for both imaging and therapy.

-

PROTACs: this compound can serve as a component of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[3]

Conclusion

This compound is a valuable and versatile chemical tool for researchers and drug development professionals. Its well-defined structure, combining a thiol-reactive group, a hydrophilic PEG spacer, and a robust metal chelator, provides a powerful platform for the development of advanced bioconjugates for targeted therapy, molecular imaging, and theranostics. The experimental protocols and conceptual diagrams provided in this guide serve as a practical resource for the effective implementation of this linker in various biomedical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SITE SPECIFIC CONJUGATION OF MONODISPERSED DOTA-PEGn TO THIOLATED DIABODY REVEALS EFFECT OF INCREASING PEG SIZE ON KIDNEY CLEARANCE AND TUMOR UPTAKE WITH IMPROVED 64-COPPER PET IMAGING - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. benchchem.com [benchchem.com]

- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass spectrometry characterization of DOTA-Nimotuzumab conjugate as precursor of an innovative β- tracer suitable in radio-guided surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Bromoacetamido-PEG5-DOTA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Bromoacetamido-PEG5-DOTA, a heterobifunctional linker integral to the development of targeted radiopharmaceuticals and other bioconjugates. The molecule's efficacy is derived from the distinct functions of its three components: a thiol-reactive bromoacetamido group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a robust metal ion chelator, DOTA.

The Triumvirate Structure: Deconstructing this compound

The functionality of this compound is best understood by examining its three core components:

-

Bromoacetamido Group : This functional group is a highly efficient alkylating agent that serves as the reactive handle for conjugation to biomolecules. It exhibits a strong selectivity for sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues within proteins and peptides.[1]

-

Pentaethylene Glycol (PEG5) Linker : The PEG5 spacer is a flexible, hydrophilic chain composed of five repeating ethylene (B1197577) glycol units. This linker physically separates the conjugated biomolecule from the DOTA chelator. This separation is crucial for minimizing steric hindrance, which could otherwise impair the biological activity of the protein or the metal-chelating capability of DOTA.[2][3] Furthermore, PEGylation is a well-established strategy to enhance the solubility, stability, and circulation half-life of bioconjugates while potentially reducing their immunogenicity.[4]

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) : DOTA is a macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of metal ions, particularly trivalent radiometals.[5] This high stability is critical in radiopharmaceutical applications to prevent the premature release of the radioactive metal in vivo, which would lead to off-target toxicity and compromised imaging quality.

Mechanism of Action: A Two-Phase Process

The utility of this compound unfolds in a two-phase process: bioconjugation followed by radiolabeling.

Phase 1: Thiol-Selective Bioconjugation

The primary mechanism of action is the covalent attachment of the linker to a biomolecule, typically a protein such as a monoclonal antibody. This process involves the specific reaction between the bromoacetamido group and a cysteine residue.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The sulfur atom of a deprotonated cysteine (thiolate anion) acts as a potent nucleophile, attacking the electrophilic α-carbon adjacent to the bromine atom. This attack results in the displacement of the bromide ion and the formation of a highly stable thioether bond.[7]

The efficiency of this reaction is highly dependent on pH. The optimal pH range for the alkylation of cysteine residues with haloacetyl reagents is typically between 7.5 and 8.5.[7][8] In this range, a significant portion of the cysteine thiol groups (pKa ≈ 8.3) are deprotonated to the more reactive thiolate form, enhancing nucleophilicity. At higher pH values (>9.0), the risk of off-target reactions with other nucleophilic residues, such as lysine, increases.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the conjugation and radiolabeling process.

Table 1: Kinetic Data for Haloacetamide Reaction with Thiols

| Haloacetamide | Nucleophile | pH | Temperature (°C) | Second-Order Rate Constant (k₂) (L·mol⁻¹·s⁻¹) | Reference(s) |

|---|---|---|---|---|---|

| Bromoacetyl-functionalized molecule | Thiol-containing peptide | 6.5 | Not Specified | ~1-10 | [6] |

| Chloroacetamide | Cysteine | 7.4 | 30 | 0.0959 | [6] |

| Iodoacetamide | Cysteine | 7.4 | 30 | Significantly faster than chloroacetamide |[6] |

Analysis: The data indicates that bromoacetyl groups react with thiols at a rate approximately one to two orders of magnitude faster than chloroacetamides, a difference attributed to the better leaving group ability of the bromide ion in the SN2 reaction.[6]

Table 2: Recommended Parameters for Radiolabeling DOTA Conjugates

| Radionuclide | Typical Precursor | pH Range | Temperature (°C) | Incubation Time (min) | Reference(s) |

|---|---|---|---|---|---|

| Gallium-68 (⁶⁸Ga) | DOTA-peptide | 3.8 - 4.5 | 95 - 100 | 5 - 10 | [9] |

| Lutetium-177 (¹⁷⁷Lu) | DOTA-peptide | 4.5 - 5.0 | 80 - 95 | 20 - 30 | |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental processes involving this compound.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation to cysteine residues, which may be naturally present or engineered into the antibody. If necessary, interchain disulfide bonds must first be reduced.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water).

-

This compound dissolved in a compatible organic solvent (e.g., DMSO).

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5.

-

Quenching Reagent: N-acetylcysteine or L-cysteine (100 mM).

-

Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).

Procedure:

-

Antibody Reduction (if required):

-

To the antibody solution (typically 1-10 mg/mL), add TCEP to a final concentration that provides a 2-5 molar excess relative to the disulfide bonds to be reduced.

-

Incubate at 37°C for 30-60 minutes.

-

Remove excess TCEP immediately using a desalting column equilibrated with conjugation buffer.

-

-

Conjugation Reaction:

-

Immediately after antibody reduction and purification, add the this compound solution. A 5- to 10-fold molar excess of the linker over the available free thiols is a common starting point.[8] The final concentration of organic solvent should be kept low (typically <10%) to avoid antibody denaturation.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching:

-

Add the quenching reagent to a final concentration of 1-10 mM to react with any excess bromoacetamido groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the antibody-DOTA conjugate from unreacted linker and quenching reagent using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the final protein concentration (e.g., via A280 measurement).

-

Determine the chelator-to-antibody ratio (CAR) using methods such as mass spectrometry or colorimetric assays.

-

Protocol 2: Radiolabeling of Antibody-DOTA Conjugate with Lutetium-177

This protocol is a general guideline for manual radiolabeling. All procedures should be performed in a lead-shielded hot cell, adhering to all institutional radiation safety guidelines.

Materials:

-

¹⁷⁷LuCl₃ solution in dilute HCl.

-

Antibody-DOTA conjugate (from Protocol 1).

-

Reaction Buffer: 0.5 M Sodium Acetate or Ammonium Acetate, pH 4.5-5.0.

-

Quenching Solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA) solution.

-

Purification: SEC column (e.g., PD-10) equilibrated with a formulation buffer (e.g., saline).

-

Quality Control: Radio-TLC or Radio-HPLC system.

Procedure:

-

Reaction Setup:

-

In a sterile, pyrogen-free reaction vial, add the required activity of ¹⁷⁷LuCl₃.

-

Add the reaction buffer to adjust the pH to 4.5-5.0.

-

Add the Antibody-DOTA conjugate to the vial. The amount will depend on the desired specific activity.

-

-

Radiolabeling Reaction:

-

Gently mix the solution.

-

Incubate the vial in a heating block at 80-95°C for 20-30 minutes.

-

Allow the vial to cool to room temperature.

-

-

Quenching (Optional but Recommended):

-

Add a small volume of the DTPA quenching solution to complex any unchelated ¹⁷⁷Lu.

-

Incubate for 5-10 minutes at room temperature.

-

-

Purification:

-

Purify the radiolabeled antibody from free ¹⁷⁷Lu-DTPA and other small molecules using an SEC column.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) using Radio-TLC or Radio-HPLC. The RCP should typically be ≥95%.

-

Measure the final activity and calculate the specific activity (e.g., in MBq/mg).

-

Mandatory Visualizations

The following diagrams illustrate the core chemical mechanism and a typical experimental workflow.

Caption: SN2 reaction mechanism for the conjugation of the bromoacetamido group with a cysteine thiol.

Caption: General experimental workflow for creating a radiolabeled antibody conjugate.

References

- 1. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. researchgate.net [researchgate.net]

The Bromoacetamide Group: A Technical Guide for Bifunctional Linker Chemistry

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of reactive chemistry is paramount. The bromoacetamide group, a key electrophilic moiety, offers a robust and versatile tool for the covalent modification of biomolecules. This in-depth technical guide explores the core features of the bromoacetamide group in bifunctional linkers, providing quantitative data, detailed experimental protocols, and visual workflows to inform its effective application.

Core Principles of Bromoacetamide Reactivity

The bromoacetamide functional group is an alpha-haloacetamide that reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This one-step process involves the attack of a nucleophile on the electrophilic α-carbon, leading to the displacement of the bromide leaving group.[1] The reactivity of haloacetamides is largely governed by the nature of the halogen, following the trend: Iodoacetamide (B48618) > Bromoacetamide > Chloroacetamide.[2][3] While iodoacetamide is generally more reactive, bromoacetamide presents a balanced profile of reactivity and specificity, making it a superior choice in many applications.[2]

Specificity for Cysteine Residues

The primary target for bromoacetamide in proteins is the sulfhydryl (thiol) group of cysteine residues.[4][5] The high nucleophilicity of the deprotonated thiol group (thiolate anion) drives this specific interaction, resulting in the formation of a stable thioether bond.[3][5] This specificity is crucial for site-selective protein modification, a key aspect of creating well-defined bioconjugates such as antibody-drug conjugates (ADCs).[6][7]

Influence of pH on Reactivity and Selectivity

The reaction of bromoacetamide with cysteine is highly pH-dependent. The pKa of a typical cysteine thiol group in a protein is around 8.3.[8] A pH range of 7.5 to 8.5 is optimal for efficient alkylation, as it ensures a significant population of the more reactive thiolate anion.[5][8] At acidic pH, the protonated thiol group is less nucleophilic, slowing the reaction rate.[8]

While bromoacetamide is highly selective for cysteines, off-target reactions can occur with other nucleophilic amino acid residues, including histidine, lysine, methionine, and the N-terminus.[5][9] These side reactions become more prevalent at higher pH values (typically > 9.0) where other nucleophilic groups, like the ε-amino group of lysine, become deprotonated and more reactive.[5] Therefore, maintaining the pH within the optimal range is critical for maximizing specificity.

Quantitative Data and Performance Comparison

The selection of a bifunctional linker is often guided by quantitative metrics of reactivity and stability. The following tables summarize key data for bromoacetamide and compare it with other common cysteine-reactive chemistries.

| Feature | Bromoacetamide | Iodoacetamide | Chloroacetamide | Maleimide |

| Primary Target | Cysteine Thiol Groups[10] | Cysteine Thiol Groups[10] | Cysteine Thiol Groups | Cysteine Thiol Groups |

| Relative Reactivity | High, comparable to Iodoacetamide[9][10] | High, widely used standard[9][10] | Lower reactivity[3] | Generally faster reaction rates at neutral pH[11] |

| Bond Type | Stable Thioether[5][12] | Stable Thioether[13] | Stable Thioether[3] | Thiosuccinimide ether[12] |

| Bond Stability | High, generally irreversible[11][12] | High, irreversible[13] | High, irreversible | Variable, prone to retro-Michael reaction and thiol exchange[12][14] |

| Optimal pH | 7.5 - 8.5[5][8] | ~7.0 - 8.5 | ~8.0 - 9.0 | 6.5 - 7.5[15] |

| Key Advantage | Balanced reactivity and high stability[2] | High reactivity, well-established[9] | Higher specificity, fewer side reactions | Rapid reaction at physiological pH[11] |

| Key Disadvantage | Potential for off-target reactions at high pH[5] | Higher propensity for off-target reactions[2] | Slower reaction rates[1] | Conjugate instability, susceptible to hydrolysis[12][16] |

Applications in Bioconjugation and Drug Development

The favorable characteristics of the bromoacetamide group have led to its widespread use in various applications, particularly in the development of complex biomolecules.

-

Antibody-Drug Conjugates (ADCs): Bromoacetamide-containing linkers provide a stable attachment of cytotoxic payloads to antibodies, a critical feature for the efficacy and safety of ADCs.[6][7] Replacing less stable linkers, such as those based on maleimide, with bromoacetamide can lead to more homogenous and stable ADCs.[6][7]

-

PEGylation: Bromoacetamide-PEG linkers are used to attach polyethylene (B3416737) glycol (PEG) chains to proteins and peptides.[17][18] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins.[18]

-

Proteomics and Chemical Biology: Bromoacetamide-based probes are valuable tools for identifying and quantifying reactive cysteine residues in the proteome.[4][10] This has applications in activity-based protein profiling and in studying redox-sensitive signaling pathways.[19]

-

Cross-linking Mass Spectrometry (XL-MS): Homobifunctional cross-linkers containing two bromoacetamide groups are used to study protein-protein interactions.[16] These linkers covalently trap interacting proteins, which can then be identified by mass spectrometry.[16]

Experimental Protocols

The following are detailed methodologies for the use of bromoacetamide linkers in protein modification.

Protocol for Cysteine-Specific Protein Labeling

This protocol outlines the steps for labeling a purified protein with a bromoacetamide-functionalized molecule.

Materials:

-

Purified protein of interest with at least one free cysteine.

-

Bromoacetamide-functionalized linker or probe.

-

Reaction Buffer: 50 mM HEPES or Tris-HCl, 150 mM NaCl, pH 7.5-8.5.[4][5]

-

Reducing Agent (optional): 5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[4]

-

Quenching Reagent: 1 M DTT or β-mercaptoethanol stock solution.[4]

-

Solvent for linker: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

-

Desalting column or dialysis equipment.

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[20]

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a reducing agent (e.g., 5 mM DTT) and incubate for 1 hour at room temperature.[4]

-

Crucially, the reducing agent must be removed before adding the bromoacetamide linker. This can be achieved using a desalting column or through dialysis against the Reaction Buffer.[4]

-

-

Linker Preparation:

-

Prepare a fresh 10 mM stock solution of the bromoacetamide-functionalized linker in a suitable solvent like DMSO.[21]

-

-

Labeling Reaction:

-

Add the bromoacetamide linker stock solution to the protein solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[21]

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[20] It is advisable to protect the reaction from light, as haloacetamides can be light-sensitive.[4]

-

-

Quenching the Reaction:

-

Purification of the Labeled Protein:

-

Remove excess, unreacted linker and quenching reagent using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[20]

-

-

Characterization:

-

Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

-

The degree of labeling can be determined by mass spectrometry, analyzing the mass shift of the protein upon conjugation.[20]

-

Protocol for Cysteine Alkylation in Proteomics Workflows

This protocol details the use of bromoacetamide for the alkylation of cysteine residues in protein samples for mass spectrometry analysis.

Materials:

-

Protein sample (e.g., cell lysate).

-

Lysis/Denaturation Buffer: 8 M urea, 100 mM Tris-HCl, pH 8.5.

-

Reducing Agent: 10 mM DTT.

-

Alkylation Reagent: 55 mM 2-bromoacetamide (B1266107) solution (prepare fresh).

-

Quenching Reagent: DTT.

Procedure:

-

Protein Reduction:

-

Cysteine Alkylation:

-

Add the freshly prepared 2-bromoacetamide solution to a final concentration of 55 mM.

-

Incubate for 20-30 minutes at room temperature in the dark.

-

-

Quenching and Downstream Processing:

Visualizing Workflows and Mechanisms

To further clarify the processes involving bromoacetamide linkers, the following diagrams have been generated using Graphviz.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. precisepeg.com [precisepeg.com]

- 18. Bromoacetamide-PEG | Bromoacetamide-PEG Linkers | AxisPharm [axispharm.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

The Pivotal Role of the PEG5 Spacer in Bromoacetamido-PEG5-DOTA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetamido-PEG5-DOTA is a heterobifunctional linker widely utilized in the development of targeted radiopharmaceuticals and other bioconjugates. This molecule synergistically combines three key functional moieties: a bromoacetamide group for covalent attachment to thiol-containing biomolecules, a DOTA chelator for securely coordinating radiometals, and a central polyethylene (B3416737) glycol (PEG) spacer. The PEG5 spacer, consisting of five ethylene (B1197577) glycol units, is not merely a passive linker but plays a critical and multifaceted role in determining the overall physicochemical and pharmacokinetic properties of the resulting bioconjugate. This technical guide provides an in-depth analysis of the function of the PEG5 spacer, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound

The design of effective targeted therapeutics and imaging agents hinges on the careful selection of each component of the bioconjugate. This compound is a well-designed bifunctional linker that facilitates the attachment of a DOTA chelator to a targeting moiety, such as an antibody, peptide, or small molecule.

-

Bromoacetamide Group: This functional group enables the specific and stable covalent conjugation to sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. The reaction proceeds via a nucleophilic substitution, forming a stable thioether bond.[1]

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is a highly effective macrocyclic chelator known for its ability to form exceptionally stable complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Copper-64 (⁶⁴Cu).[2] This stability is crucial to prevent the in vivo release of the radiometal, which could lead to off-target toxicity.

-

PEG5 Spacer: The polyethylene glycol spacer is a hydrophilic chain of five ethylene glycol units that links the bromoacetamide and DOTA moieties. Its presence significantly influences the properties of the final conjugate.

The Multifunctional Role of the PEG5 Spacer

The inclusion of a PEG spacer, and specifically a PEG5 chain, offers several distinct advantages in the design of bioconjugates.

Enhanced Solubility and Reduced Aggregation

PEG chains are inherently hydrophilic, and their incorporation into a bioconjugate can significantly increase its aqueous solubility.[3] This is particularly beneficial when working with hydrophobic targeting molecules or payloads, preventing aggregation and improving the overall handling and formulation of the final product.

Steric Hindrance and Preservation of Binding Affinity

The PEG5 spacer provides physical separation between the targeting biomolecule and the bulky DOTA-radiometal complex. This spatial separation minimizes steric hindrance, which could otherwise interfere with the binding of the targeting moiety to its receptor.[4] Studies have shown that the absence of a spacer can lead to a significant decrease in receptor binding affinity. For instance, a DOTA-conjugated bombesin (B8815690) analog without a spacer exhibited a 100-fold lower binding affinity compared to an analog with an 8-carbon aliphatic spacer.[5] While a direct comparison with a PEG5 spacer in that specific study is unavailable, the principle of mitigating steric hindrance remains a key function of the spacer.

Improved Pharmacokinetics and Biodistribution

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to favorably alter the pharmacokinetic profile of therapeutic and diagnostic agents.[6]

-

Prolonged Circulation Half-Life: The hydrophilic PEG chain increases the hydrodynamic radius of the conjugate, which can reduce its renal clearance rate and prolong its circulation time in the bloodstream.[7] This extended circulation allows for greater accumulation of the conjugate at the target site.

-

Reduced Kidney Uptake: A significant challenge with radiometal-labeled peptides and antibody fragments is their high uptake and retention in the kidneys, leading to potential nephrotoxicity. PEGylation has been demonstrated to effectively reduce renal accumulation.[8]

-

Enhanced Tumor-to-Background Ratios: By increasing circulation time and tumor uptake while decreasing accumulation in non-target organs like the kidneys, the PEG5 spacer contributes to higher tumor-to-blood and tumor-to-kidney ratios, resulting in improved imaging contrast and therapeutic efficacy.[4][8]

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be optimized to achieve the desired pharmacokinetic properties. While specific data for a PEG5 spacer in this compound is not always isolated, studies on similar DOTA-PEG-biomolecule conjugates provide valuable insights into the trends associated with varying PEG chain lengths.

| Conjugate | PEG Length | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Kidney Ratio | Reference |

| ¹¹¹In-DOTA-Diabody | None | 22 (at 24h) | 98 (at 24h) | >46:1 (at 24h) | 0.22 | [8] |

| ¹¹¹In-DOTA-PEG12-Diabody | 12 | 40-45 (at 24h) | 10 (at 24h) | 8-10:1 (at 24h) | 4-4.5 | [8] |

| ¹¹¹In-DOTA-PEG27-Diabody | 27 | 49 (at 24h) | 8.3 (at 24h) | 4.2:1 (at 24h) | 5.9 | [8] |

| ⁶⁸Ga-NOTA-PEG2-RM26 | 2 | - | - | - | - | [9] |

| ⁶⁸Ga-NOTA-PEG3-RM26 | 3 | 4.6 ± 0.6 (PC-3 xenografts) | - | 44 ± 12 (at 2h) | - | [9] |

| ⁶⁸Ga-NOTA-PEG4-RM26 | 4 | - | - | - | - | [9] |

| ⁶⁸Ga-NOTA-PEG6-RM26 | 6 | - | - | - | - | [9] |

| ¹⁷⁷Lu-DOTA-A9 | None | - | - | 7.42 ± 1.11 (at 24h) | - | [4] |

| ¹⁷⁷Lu-DOTA-PEG4-A9 | 4 | - | - | 8.87 ± 1.51 (at 24h) | - | [4] |

Table 1: Comparison of Biodistribution Parameters for DOTA-Conjugates with Varying PEG Spacer Lengths. %ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Conjugation of this compound to a Thiol-Containing Peptide

This protocol describes a general method for the conjugation of this compound to a peptide containing a free cysteine residue.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Conjugation Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5

-

Reducing Agent (optional, if the peptide has disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification System: Size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

-

If the peptide contains disulfide bonds that need to be reduced to expose the free thiol, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes. Note: It is not always necessary to remove excess TCEP before conjugation with bromoacetamides.[10]

-

-

Conjugation Reaction:

-

Dissolve this compound in an anhydrous solvent like DMSO to prepare a 10 mM stock solution.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be protected from light.

-

-

Quenching the Reaction:

-

Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted bromoacetamide groups. Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the DOTA-PEG5-peptide conjugate from unreacted peptide, excess linker, and quenching reagent using SEC or RP-HPLC.

-

Monitor the elution profile by UV absorbance at 280 nm (for the peptide) and collect the fractions corresponding to the conjugate.

-

-

Characterization:

-

Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC.

-

Radiolabeling of DOTA-PEG5-Peptide Conjugate with Gallium-68

This protocol provides a general procedure for radiolabeling the purified DOTA-PEG5-peptide conjugate with ⁶⁸Ga.

Materials:

-

DOTA-PEG5-peptide conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

0.05 M HCl for elution

-

Sodium acetate (B1210297) buffer (1 M, pH 4.5)

-

Metal-free water

-

Heating block

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Elution of ⁶⁸Ga:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

-

-

Labeling Reaction:

-

In a sterile, metal-free reaction vial, add 10-50 µg of the DOTA-PEG5-peptide conjugate dissolved in metal-free water.

-

Add sodium acetate buffer to adjust the pH to 3.5-4.5.

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Incubate the reaction mixture at 95°C for 5-15 minutes.

-

-

Quality Control:

-

Determine the radiochemical purity of the ⁶⁸Ga-DOTA-PEG5-peptide conjugate using radio-TLC or radio-HPLC. The radiochemical purity should typically be >95%.

-

-

Purification (if necessary):

-

If the radiochemical purity is below the desired level, the product can be purified using a C18 Sep-Pak cartridge.

-

Visualizing Workflows and Pathways

Experimental Workflow for Development of a Radiolabeled Peptide

The following diagram illustrates the key steps in the development and evaluation of a radiolabeled peptide using this compound.

Caption: Experimental workflow for the development of a radiolabeled peptide conjugate.

Signaling Pathways of Relevant Targets

This compound conjugates are often designed to target receptors involved in cancer cell signaling, such as the Gastrin-Releasing Peptide Receptor (GRPR) and Prostate-Specific Membrane Antigen (PSMA).

GRPR is a G-protein coupled receptor that, upon binding to its ligand (e.g., a bombesin analog), can activate downstream signaling cascades involved in cell proliferation and survival.

Caption: Simplified GRPR signaling pathway leading to cell proliferation.

PSMA is a transmembrane protein with enzymatic activity. Its expression is highly upregulated in prostate cancer. While its direct signaling is complex, it has been shown to influence key survival pathways like the PI3K-AKT pathway.[11][12][13]

Caption: PSMA's influence on the PI3K-AKT cell survival pathway.

Conclusion

The PEG5 spacer in this compound is a crucial component that extends far beyond simple conjugation. It is a key determinant of the biophysical and pharmacokinetic properties of the final bioconjugate. By enhancing solubility, minimizing steric hindrance, prolonging circulation time, and reducing non-target uptake, the PEG5 spacer plays a pivotal role in optimizing the efficacy and safety of targeted radiopharmaceuticals and other bioconjugates. The careful consideration and potential optimization of the PEG spacer length are therefore essential steps in the rational design of next-generation targeted agents for imaging and therapy.

References

- 1. precisepeg.com [precisepeg.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and comparative evaluation of 177Lu-labeled PEG and non-PEG variant peptides as HER2-targeting probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Site-specific conjugation of monodispersed DOTA-PEGn to a thiolated diabody reveals the effect of increasing peg size on kidney clearance and tumor uptake with improved 64-copper PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. urotoday.com [urotoday.com]

The Pivotal Role of DOTA in Radiopharmaceutical Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as DOTA, stands as a cornerstone in the field of radiopharmaceutical chemistry. Its unparalleled ability to form highly stable and kinetically inert complexes with a wide array of radiometals has revolutionized the development of agents for both diagnostic imaging and targeted radionuclide therapy. This technical guide provides an in-depth exploration of the function of DOTA, detailing its chelating properties, the radiometals it sequesters, and its critical applications in oncology, particularly in the management of neuroendocrine tumors (NETs). The document further outlines detailed experimental protocols for the synthesis and quality control of DOTA-based radiopharmaceuticals and visualizes key biological and experimental workflows.

The DOTA Chelator: Structure and Function

DOTA is a highly versatile bifunctional chelator, meaning it possesses two key components: a robust chelating moiety that securely encapsulates a radiometal and a functional group that can be covalently linked to a biological targeting molecule, such as a peptide or antibody.[1] The core of the DOTA molecule is a 12-membered tetraaza macrocycle with four pendant carboxylate arms. This unique structure allows it to form an octadentate coordination complex, effectively "caging" the radiometal ion through four nitrogen atoms and four carboxylate groups. This structural arrangement is fundamental to the exceptional stability of DOTA-radiometal complexes.

The primary function of DOTA in radiopharmaceuticals is to ensure that the radioactive metal ion is delivered specifically to the target tissue without premature release into systemic circulation. Dissociation of the radiometal in vivo can lead to off-target radiation exposure and diminished therapeutic or diagnostic efficacy. The high thermodynamic stability and, more importantly, the kinetic inertness of DOTA complexes prevent this dissociation.[2]

Quantitative Data on DOTA-Radiometal Complexes

The selection of a chelator is critically dependent on its ability to form a stable complex with the chosen radiometal. The following tables summarize key quantitative data for DOTA with medically relevant radionuclides.

Table 1: Thermodynamic Stability Constants of DOTA with Various Radiometals

| Radiometal Ion | Log KML | Reference |

| Ga³⁺ | 21.3 | [3] |

| Lu³⁺ | ~22.4 | [4] |

| Y³⁺ | ~24.9 | [5] |

| Ac³⁺ | High (Qualitative) | [6] |

| Pb²⁺ | ~21.7 | [7] |

| Cu²⁺ | ~22.5 | [1] |

Note: Stability constants can vary depending on experimental conditions.

Table 2: Radiolabeling Efficiency and Purity of Common DOTA-Radiopharmaceuticals

| Radiopharmaceutical | Radiolabeling Efficiency (RCP) | Analytical Method | Reference |

| 68Ga-DOTATATE | >95% | HPLC, ITLC | [8][9] |

| 177Lu-DOTATATE | >98% | HPLC | [10] |

| 90Y-DOTATOC | 82.0 ± 8.4% to 96.2 ± 4.9% | HPLC | [10] |

Somatostatin (B550006) Receptor (SSTR2) Signaling and Internalization

DOTA-based radiopharmaceuticals, particularly those targeting neuroendocrine tumors, often utilize peptides that bind to somatostatin receptors, with subtype 2 (SSTR2) being a prominent target.[11] Upon binding of a DOTA-conjugated peptide like DOTATATE, the receptor-ligand complex is internalized by the cell. This internalization is a critical mechanism for trapping the radioactivity within the tumor cell, thereby maximizing the radiation dose delivered to the target while minimizing exposure to surrounding healthy tissues.[7][12]

The signaling cascade initiated by SSTR2 activation is complex and can involve the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[11][13] These signaling events can ultimately lead to the inhibition of hormone secretion and cell proliferation, contributing to the therapeutic effect of somatostatin analogs.[14]

Experimental Protocols

General Workflow for DOTA-Radiopharmaceutical Production

The production of DOTA-based radiopharmaceuticals follows a standardized workflow, from the elution of the radionuclide to the final quality control checks before patient administration.

Detailed Protocol for 68Ga-DOTATATE Synthesis (Automated Module)

This protocol is a generalized procedure for the automated synthesis of 68Ga-DOTATATE, a widely used PET imaging agent.[8][15]

Materials:

-

68Ge/68Ga generator

-

Sterile, pyrogen-free DOTATATE precursor vial

-

Automated synthesis module (e.g., Scintomics, Eckert & Ziegler)

-

Reagent kit for 68Ga-DOTATATE synthesis (containing buffers, purification cartridges, etc.)

-

Sterile vials for final product collection

-

0.9% sterile sodium chloride for injection

-

Ethanol for disinfection

Procedure:

-

Preparation:

-

Disinfect the work area within a laminar flow hood or hot cell.

-

Perform the daily checks and setup of the automated synthesis module according to the manufacturer's instructions.

-

Elute the 68Ge/68Ga generator with sterile 0.1 M HCl to obtain 68GaCl3.

-

-

Synthesis:

-

Load the reagent cassette and the DOTATATE precursor vial into the synthesis module.

-

Transfer the 68GaCl3 eluate to the synthesis module.

-

Initiate the automated synthesis sequence. The module will typically perform the following steps:

-

Trapping of 68Ga on a cation-exchange cartridge.

-

Elution of 68Ga into the reaction vessel containing the DOTATATE precursor and a buffer solution (e.g., sodium acetate) to adjust the pH to approximately 3.5-4.5.

-

Heating the reaction mixture (typically 95°C for 5-10 minutes) to facilitate radiolabeling.[8]

-

Purification of the reaction mixture using a C18 solid-phase extraction (SPE) cartridge to remove unreacted 68Ga and hydrophilic impurities.

-

Elution of the final 68Ga-DOTATATE product from the SPE cartridge with an ethanol/water mixture into a sterile collection vial.

-

Formulation of the final product with sterile saline to achieve the desired concentration and physiological pH.

-

-

-

Quality Control:

-

Perform radiochemical purity testing using High-Performance Liquid Chromatography (HPLC) and/or instant Thin-Layer Chromatography (iTLC).[16] The acceptance criterion is typically >95% radiochemical purity.

-

Measure the pH of the final product using a pH meter or pH strips. The acceptable range is typically 4.5-8.5.

-

Perform a visual inspection for any particulate matter.

-

Conduct sterility and endotoxin testing according to pharmacopeial standards.

-

Detailed Protocol for 177Lu-DOTATATE Synthesis for PRRT

This protocol outlines the manual or semi-automated preparation of 177Lu-DOTATATE for Peptide Receptor Radionuclide Therapy (PRRT).[10][17][18]

Materials:

-

177LuCl3 solution of high specific activity

-

Sterile, pyrogen-free DOTATATE precursor

-

Sterile sodium acetate (B1210297) or ascorbate (B8700270) buffer

-

Sterile water for injection

-

Sterile reaction vial

-

Heating block or water bath

-

Lead shielding

-

Sterile filters (0.22 µm)

-

Quality control equipment (HPLC, iTLC)

Procedure:

-

Preparation:

-

All procedures should be performed in a suitably shielded hot cell under aseptic conditions.

-

Calculate the required amounts of 177LuCl3 and DOTATATE based on the desired final activity and specific activity.

-

-

Synthesis:

-

In a sterile reaction vial, combine the DOTATATE precursor with the sodium acetate or ascorbate buffer to achieve a pH of approximately 4.0-5.0.

-

Add the calculated volume of 177LuCl3 solution to the reaction vial.

-

Gently swirl the vial to ensure thorough mixing.

-

Heat the reaction vial in a heating block or water bath at 95-100°C for 20-30 minutes.

-

After heating, allow the vial to cool to room temperature.

-

-

Purification and Formulation:

-

For some preparations, a C18 SPE cartridge may be used for purification, similar to the 68Ga-DOTATATE procedure, to remove any unchelated 177Lu.

-

The final product is typically formulated with sterile saline or a DTPA solution (to complex any free 177Lu) to the desired volume and radioactivity concentration.

-

The final solution is passed through a 0.22 µm sterile filter into a sterile collection vial.

-

-

Quality Control:

-

Determine the radiochemical purity using HPLC. The acceptance criterion is typically >98%.

-

Measure the pH of the final solution.

-

Perform sterility and endotoxin testing.

-

Conclusion

The DOTA chelator has proven to be an indispensable tool in the advancement of radiopharmaceutical chemistry. Its robust coordination chemistry provides the necessary stability for the in vivo delivery of a wide range of radiometals for both diagnostic and therapeutic purposes. The successful clinical translation of DOTA-based radiopharmaceuticals, such as 68Ga-DOTATATE and 177Lu-DOTATATE, has significantly improved the management of patients with neuroendocrine tumors and continues to inspire the development of novel targeted radiopharmaceuticals for a variety of other diseases. A thorough understanding of the principles of DOTA chelation, radiolabeling, and quality control, as outlined in this guide, is essential for researchers and drug development professionals working to expand the frontiers of nuclear medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 177Lu-DOTA-EB-TATE, A Radiolabeled Analog of Somatostatin Receptor Type 2, for the Imaging and Treatment of Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsna.org [pubs.rsna.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

- 9. Optimized production and quality control of 68Ga-DOTATATE [irjnm.tums.ac.ir]

- 10. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. Highly efficient in vivo agonist-induced internalization of sst2 receptors in somatostatin target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bccancer.bc.ca [bccancer.bc.ca]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

The Strategic Application of Bromoacetamido-PEG5-DOTA in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of Bromoacetamido-PEG5-DOTA, a versatile trifunctional linker, in the context of PROTAC development. We will dissect the unique contributions of its three key moieties: the bromoacetamide group for covalent engagement, the polyethylene (B3416737) glycol (PEG) linker for optimizing physicochemical properties, and the DOTA chelator for advanced imaging and theranostic applications. This guide will further provide detailed experimental protocols, quantitative data, and visual workflows to empower researchers in the design and evaluation of next-generation protein degraders.

Core Concepts: Deconstructing this compound

This compound is a chemical entity that serves as a bridge, connecting a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. Its structure is meticulously designed to offer a combination of reactivity, flexibility, and functionality.

-

Bromoacetamide Moiety: This functional group is a reactive electrophile that can form a stable, covalent bond with nucleophilic residues on a protein, most notably the thiol group of cysteine.[1] This enables the development of covalent PROTACs, which can offer advantages such as high potency and prolonged duration of action. The bromide ion serves as an excellent leaving group during the nucleophilic substitution reaction.[2]

-

PEG5 Linker: The polyethylene glycol (PEG) spacer, consisting of five repeating ethylene (B1197577) glycol units, is a cornerstone of modern PROTAC design.[3] Its inclusion significantly influences the physicochemical properties of the resulting PROTAC molecule. The hydrophilic nature of the PEG chain can enhance the solubility of often lipophilic PROTACs and improve their cell permeability.[4] The length and flexibility of the PEG linker are also critical determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which directly impacts the efficiency of protein degradation.[5]

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) Chelator: DOTA is a macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of metal ions, particularly trivalent cations.[6] In the context of PROTACs, the incorporation of a DOTA cage opens up exciting possibilities for non-invasive imaging and theranostics. By chelating a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), the PROTAC can be transformed into a PET imaging agent, allowing for the visualization of its biodistribution and target engagement in vivo.[7][8][9] Furthermore, DOTA can chelate therapeutic radionuclides, paving the way for targeted radionuclide therapy.

Quantitative Data Presentation

The efficacy of a PROTAC is typically defined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities (Kd) of the PROTAC to both the target protein and the E3 ligase, as well as the stability of the ternary complex, are also crucial determinants of its activity.

Table 1: Degradation Efficiency of Covalent PROTACs

| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| RC-3 | BTK | Pomalidomide | Mino | ~10 | >95 | [10] |

| IR-1 | BTK | Pomalidomide | Mino | ~5 | >95 | [10] |

| NC-1 | BTK | Pomalidomide | Mino | 2.2 | 97 | [10] |

| PROTAC 1 | p38α | VHL | 210 | [11] |

Table 2: Binding Affinities of PROTACs and their Components

| Molecule | Binding Partner | Assay | Kd (µM) | Reference |

| RIPK2 PROTAC | VHL | ~0.5 | [12] |

Table 3: Pharmacokinetic Parameters of a PROTAC

| Compound | Administration Route | Cmax (ng/mL) | T1/2 (h) | Bioavailability (F%) | Reference |

| GP262 | Intravenous (5 mg/kg) | 2043 | 5.54 | - | [13] |

| GP262 | Intraperitoneal (15 mg/kg) | 816 | 8.25 | 51.5 | [13] |

Experimental Protocols

Synthesis of a Covalent PROTAC using this compound

This protocol outlines a general strategy for synthesizing a covalent PROTAC. It assumes the availability of a target protein ligand with a free amine group and an E3 ligase ligand with a free thiol group.

Step 1: Coupling of the Target Protein Ligand to this compound

-

Materials:

-

Procedure: a. Dissolve the Target Protein Ligand-NH2 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF. b. Add the coupling reagents (e.g., HATU, 1.2 eq) and the tertiary amine base (e.g., DIPEA, 2.0 eq) to the reaction mixture. c. Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by preparative HPLC to obtain the intermediate: Target Protein Ligand-DOTA-PEG5-Bromoacetamide. h. Characterize the purified intermediate by mass spectrometry and NMR to confirm its identity and purity.

Step 2: Covalent Conjugation to the E3 Ligase Ligand

-

Materials:

-

Target Protein Ligand-DOTA-PEG5-Bromoacetamide

-

E3 Ligase Ligand-SH

-

Anhydrous DMF

-

Tertiary amine base (e.g., DIPEA)

-

-

Procedure: a. Dissolve the Target Protein Ligand-DOTA-PEG5-Bromoacetamide (1.0 eq) and the E3 Ligase Ligand-SH (1.2 eq) in anhydrous DMF. b. Add a tertiary amine base (e.g., DIPEA, 2.0 eq) to the reaction mixture. c. Stir the reaction at room temperature under an inert atmosphere for 4-12 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, purify the final PROTAC product by preparative HPLC. f. Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity, purity, and structural integrity.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.

-

Cell Culture and Treatment: a. Plate cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. e. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop with a chemiluminescent substrate.

-

Data Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin). d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[23][24]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful technique to measure the kinetics and affinity of binding between the PROTAC, the target protein, and the E3 ligase.

-

Immobilization: a. Immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip.

-

Binary Interaction Analysis: a. Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd). b. In a separate experiment, inject a series of concentrations of the target protein over a surface with immobilized PROTAC (if feasible) or use a solution-based affinity measurement.

-

Ternary Complex Formation: a. Inject a mixture of a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase. b. The enhanced binding response compared to the binary interactions indicates the formation of a ternary complex.

-

Data Analysis: a. Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kd) for both binary and ternary interactions.

Radiolabeling of DOTA-PROTAC for PET Imaging

This protocol describes the chelation of a radionuclide (e.g., ⁶⁸Ga) to the DOTA moiety of the purified PROTAC.

-

Materials:

-

DOTA-PROTAC

-

⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate (B1210297) buffer (pH 4.0-5.0)

-

Heating block or water bath

-

Radio-TLC or radio-HPLC for quality control

-

-

Procedure: a. In a sterile vial, add the DOTA-PROTAC solution. b. Add the sodium acetate buffer to adjust the pH to the optimal range for ⁶⁸Ga labeling (typically pH 4.0-4.5). c. Add the ⁶⁸GaCl₃ eluate to the vial. d. Heat the reaction mixture at 95-100°C for 5-15 minutes. e. After cooling, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

Visualization of Pathways and Workflows

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Experimental Workflow for PROTAC Synthesis and Characterization

References

- 1. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]

- 2. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. mdpi.com [mdpi.com]

- 5. syngene-aws-storage01.s3.ap-south-1.amazonaws.com [syngene-aws-storage01.s3.ap-south-1.amazonaws.com]

- 6. youtube.com [youtube.com]

- 7. Molecular imaging in oncology: Common PET/CT radiopharmaceuticals and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Role of Combined 68Ga DOTA-Peptides and 18F FDG PET/CT in the Evaluation of Gastroenteropancreatic Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]